[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466946
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1 |
| Standard InChI Key | BNKZLILNRMCUAU-VHSXEESVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
Introduction
Structural Elucidation and Molecular Properties
The compound’s molecular formula is C₁₃H₂₅N₃O₃, with a molecular weight of 271.36 g/mol . Its IUPAC name, tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate, highlights the critical stereochemical features: an (S)-configured 2-aminopropanoyl group attached to an (R)-configured pyrrolidine ring . The SMILES notation (CC@@HN) confirms the spatial arrangement of substituents, including the tert-butyl carbamate and methyl groups .
Key Structural Features:
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Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1.
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Amino Acid Moiety: The (S)-2-aminopropanoyl group introduces chirality and potential hydrogen-bonding sites.
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tert-Butyl Carbamate: A bulky protecting group that enhances stability under basic conditions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅N₃O₃ | |
| Molecular Weight | 271.36 g/mol | |
| IUPAC Name | tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
| SMILES | CC@@HN | |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step strategies common in peptide chemistry:
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Pyrrolidine Functionalization: Introduction of the (S)-2-aminopropanoyl group via amide bond formation, often using coupling reagents like HBTU or EDCl.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate group.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (R) and (S) configurations .
A representative synthetic route is outlined below:
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Step 1: N-Methylation of pyrrolidin-3-amine using methyl iodide.
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Step 2: Coupling with (S)-2-aminopropanoic acid via mixed anhydride or active ester methods.
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Step 3: Protection of the amine with Boc anhydride under basic conditions.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | N-Methylation | CH₃I, K₂CO₃, DMF |
| 2 | Amide Coupling | EDCl, HOBt, DCM |
| 3 | Boc Protection | Boc₂O, DMAP, THF |
Physicochemical and Stability Profiles
The compound’s stability is influenced by its functional groups:
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tert-Butyl Carbamate: Resistant to hydrolysis under basic conditions but cleavable with strong acids (e.g., TFA).
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Amide Bond: Stable under physiological conditions, enhancing its utility in bioactive molecules.
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Chirality: The (R) and (S) configurations may affect crystallinity and melting point, though specific data remain unpublished .
Future Directions
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Stereochemical Optimization: Synthesize diastereomers to evaluate activity-structure relationships.
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Biological Screening: Prioritize assays against neurological targets (e.g., NK3 receptors) and antimicrobial panels .
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Prodrug Development: Explore acid-labile tert-butyl removal for targeted drug delivery.
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